

p-Naphtholbenzein CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Naphtholbenzein

Cat. No.: B087086

[Get Quote](#)

An In-depth Technical Guide to **p-Naphtholbenzein** for Researchers and Scientists

This guide provides comprehensive technical information on **p-Naphtholbenzein** (CAS 145-50-6), tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical properties, and key experimental applications, presenting data and protocols in a clear, structured format.

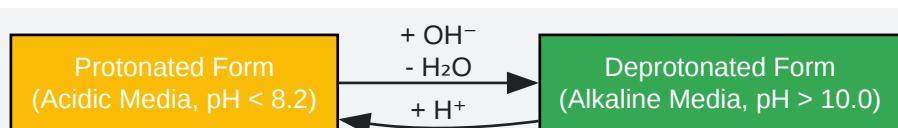
Core Identity and Properties

p-Naphtholbenzein, also widely known as α -Naphtholbenzein, is a triphenylmethane dye primarily utilized as a pH indicator, especially for non-aqueous acid-base titrations.^{[1][2]} Its distinct color transitions in both acidic and alkaline environments make it a valuable tool in analytical chemistry.

Molecular Structure

The molecular structure of **p-Naphtholbenzein** is characterized by a central carbon atom bonded to a phenyl group and two naphthol-derived ring systems.

Caption: 2D structure of **p-Naphtholbenzein**.


Physicochemical Data

The key quantitative properties of **p-Naphtholbenzein** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	145-50-6	[1] [3] [4]
Molecular Formula	C ₂₇ H ₁₈ O ₂	[3] [4]
Molecular Weight	374.43 g/mol	[3] [4]
Appearance	Dark red, brown, or reddish-brown powder/crystals	[1]
Melting Point	230-235 °C	[3]
Solubility	Insoluble in water; Soluble in ethanol, methanol, acetic acid, acetone, and Dimethyl Sulfoxide (DMSO).	[1] [3]
pH Transition Range 1	pH 0.0 (Green) to pH 0.8 (Yellow)	[1] [3]
pH Transition Range 2	pH 8.2 (Yellow) to pH 10.0 (Green-Blue / Turquoise)	[1] [4]
Absorption Max (λ _{max})	~622-626 nm (in 0.1 mol/L perchloric acid in acetic acid)	[5]

Mechanism of Action as a pH Indicator

The function of **p-Naphtholbenzein** as a pH indicator is based on the principle of acid-base equilibrium. The molecule can exist in different tautomeric forms, a protonated state in acidic conditions and a deprotonated state in alkaline conditions. This structural change alters the molecule's electronic conjugation, which in turn changes its light absorption properties, resulting in a visible color change.[\[2\]](#)

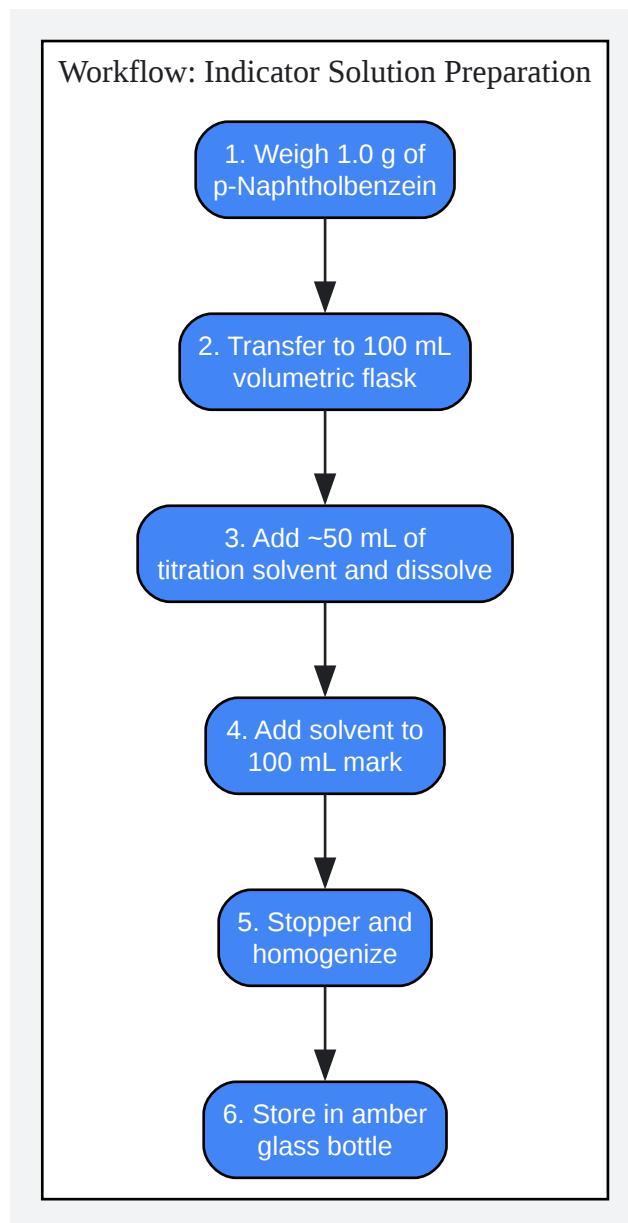
[Click to download full resolution via product page](#)

Caption: pH-dependent equilibrium of **p-Naphtholbenzein**.

Experimental Protocols and Applications

p-Naphtholbenzein is a versatile chemical with applications primarily in analytical chemistry.

Preparation of Indicator Solution for Titration


This protocol details the preparation of a 1% w/v indicator solution, suitable for procedures like ASTM D974.[\[6\]](#)[\[7\]](#)

Materials:

- **p-Naphtholbenzein** powder (CAS 145-50-6)
- Titration Solvent (prepared by mixing toluene, anhydrous isopropyl alcohol, and water in a 100:99:1 ratio)[\[6\]](#)
- 100 mL volumetric flask
- Analytical balance

Procedure:

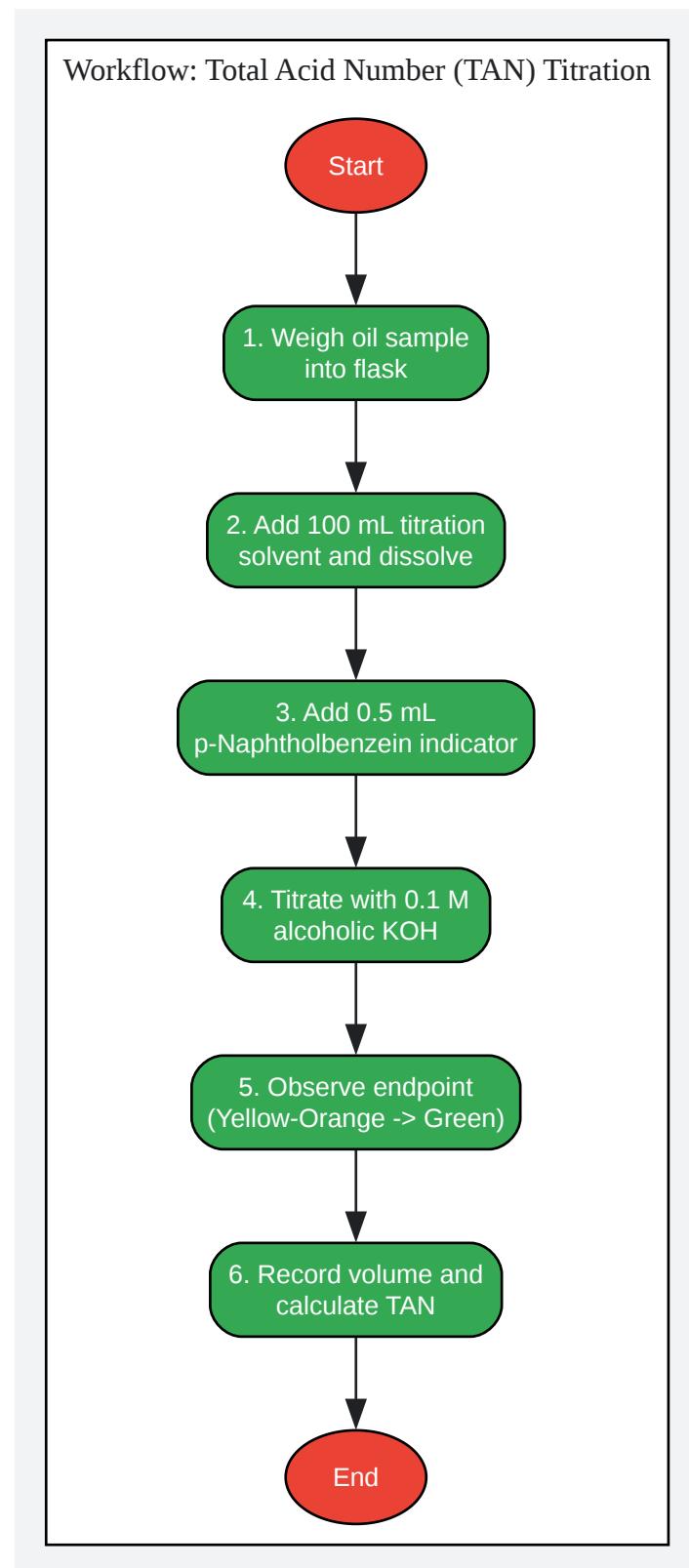
- Weigh 1.0 g of **p-Naphtholbenzein** powder using an analytical balance.
- Transfer the powder into a 100 mL volumetric flask.
- Add approximately 50 mL of the titration solvent to the flask.
- Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient dissolution.
- Once dissolved, add more titration solvent to bring the volume up to the 100 mL mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Store the prepared indicator solution in a tightly sealed, amber glass bottle to protect it from light.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **p-Naphtholbenzein** indicator.

Determination of Total Acid Number (TAN) in Petroleum Products (ASTM D974)

This method is used to determine the acidic constituents in petroleum products and lubricants. The acid number is a measure of the amount of potassium hydroxide (KOH) in milligrams that is needed to neutralize the acids in one gram of oil.[6][8][9]

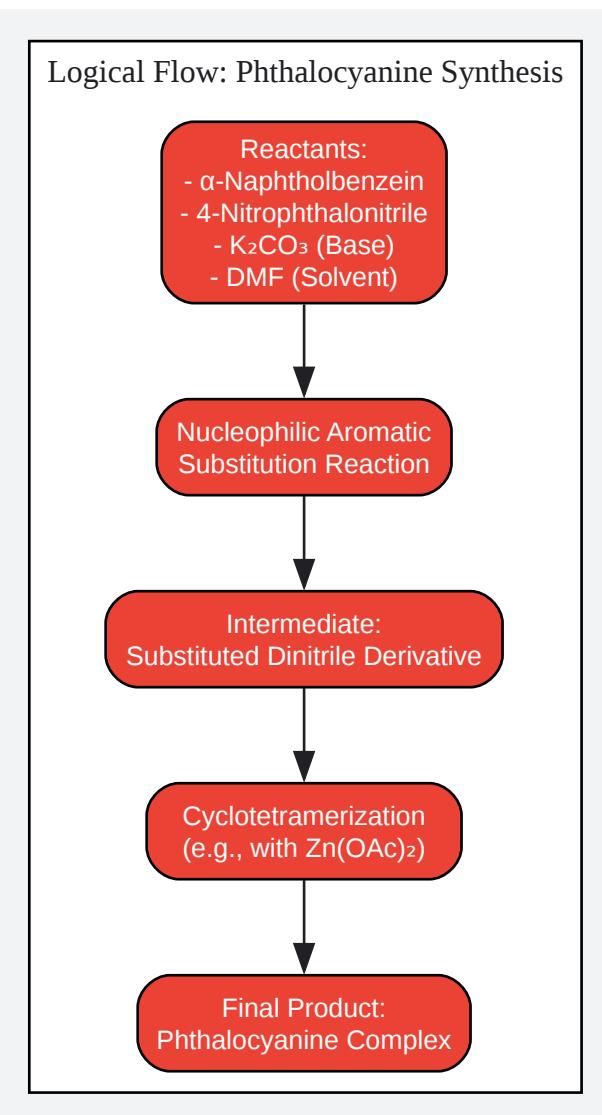

Materials:

- Oil Sample
- Titration Solvent (Toluene:Isopropanol:Water 100:99:1)
- **p-Naphtholbenzein** indicator solution (10 g/L in titration solvent)[6]
- Standardized 0.1 M alcoholic Potassium Hydroxide (KOH) solution[10][11]
- Burette or digital titrator
- 250 mL Erlenmeyer flask

Procedure:

- Sample Preparation: Weigh the appropriate amount of oil sample (based on the expected acid number) into a 250 mL Erlenmeyer flask.
- Dissolution: Add 100 mL of the titration solvent to the flask. Swirl until the sample is completely dissolved.
- Indicator Addition: Add 0.5 mL of the **p-Naphtholbenzein** indicator solution. The solution should appear yellow-orange.[6] If it turns green or green-black, the sample has a high base content, and this method is not suitable.
- Blank Titration: Perform a blank titration by titrating 100 mL of the titration solvent with 0.5 mL of indicator solution using the 0.1 M alcoholic KOH solution. Titrate to the first permanent green or green-brown endpoint. Record the volume of KOH used (V_{blank}).
- Sample Titration: Titrate the prepared sample solution with the 0.1 M alcoholic KOH solution. Swirl the flask continuously during the titration. The endpoint is reached when the yellow-orange color changes to a stable green or green-brown. Record the volume of KOH used (V_{sample}).
- Calculation: Calculate the Total Acid Number (TAN) using the formula: $\text{TAN (mg KOH/g)} = [(V_{\text{sample}} - V_{\text{blank}}) * M * 56.1] / W$ Where:

- V_{sample} = volume of KOH for sample (mL)
- V_{blank} = volume of KOH for blank (mL)
- M = Molarity of the alcoholic KOH solution (mol/L)
- 56.1 = Molecular weight of KOH (g/mol)
- W = Weight of the oil sample (g)



[Click to download full resolution via product page](#)

Caption: Workflow for non-aqueous titration using **p-Naphtholbenzein**.

Precursor in Phthalocyanine Synthesis

α -Naphtholbenzein serves as a precursor in the synthesis of novel phthalocyanine compounds. The synthesis generally involves a nucleophilic aromatic substitution reaction between α -Naphtholbenzein and a phthalonitrile derivative (e.g., 4-nitrophthalonitrile) in the presence of a weak base like K_2CO_3 in a solvent such as DMF. The resulting substituted phthalonitrile can then undergo a metal-templated cyclotetramerization reaction to form the final metal-free or zinc(II) phthalocyanine complex. For a detailed protocol, refer to Özçeşmeci, M. (2014) in the Journal of Organometallic Chemistry.[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Naphtholbenzein | 145-50-6 [chemicalbook.com]
- 4. 145-50-6 CAS | 1-NAPHTHOLBENZEIN | pH Indicator (Solid) | Article No. 04765 [lobachemie.com]
- 5. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. Total Acid Number Titration Method [machinerylubrication.com]
- 8. store.astm.org [store.astm.org]
- 9. metrohm.com [metrohm.com]
- 10. Preparation and Standardization of 0.1 M Ethanolic Potassium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 11. pharmapath.in [pharmapath.in]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [p-Naphtholbenzein CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087086#p-naphtholbenzein-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com